Product packaging for FTO-IN-7d(Cat. No.:CAS No. 1585219-04-0)

FTO-IN-7d

Cat. No.: B607563
CAS No.: 1585219-04-0
M. Wt: 317.74
InChI Key: WWHUSZQHRUNRSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

FTO-IN-7d is a small molecule inhibitor designed to target the Fat Mass and Obesity-Associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase. As a key regulator of epitranscriptomic modifications, FTO demethylates m6A in mRNA, influencing critical processes such as mRNA stability, splicing, and translation . FTO is recognized as an oncogenic protein in certain cancers, including specific subtypes of acute myeloid leukemia (AML), where its overexpression promotes leukemogenesis and suppresses cell differentiation . Inhibiting FTO's demethylase activity represents a promising strategy for targeted cancer therapy research. The development of FTO inhibitors like FB23 and FB23-2, achieved through structure-based design, demonstrates that targeting FTO can suppress the proliferation of human AML cells and promote their differentiation and apoptosis, both in vitro and in vivo . Beyond leukemia, FTO plays a role in other pathological contexts. For instance, in breast cancer, FTO can be activated under hypoxia and promote immunosuppression by upregulating PD-L1 expression . Furthermore, FTO-mediated m6A demethylation is involved in diverse biological processes, such as regulating puberty onset through neuronal signaling pathways and influencing bone marrow mesenchymal stem cell differentiation . This compound is supplied for research purposes to further explore the biological functions of FTO and validate its potential as a therapeutic target in various diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1585219-04-0

Molecular Formula

C12H12ClNO5S

Molecular Weight

317.74

IUPAC Name

N-(3,4-Dihydroxy-5-(4-chlorophenyl)-2-furanyl)ethanesulfonamide

InChI

InChI=1S/C12H12ClNO5S/c1-2-20(17,18)14-12-10(16)9(15)11(19-12)7-3-5-8(13)6-4-7/h3-6,14-16H,2H2,1H3

InChI Key

WWHUSZQHRUNRSB-UHFFFAOYSA-N

SMILES

CCS(=O)(NC1=C(O)C(O)=C(C2=CC=C(Cl)C=C2)O1)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FTO-IN-7d

Origin of Product

United States

Discovery and Design Rationale of Fto in 7d

Inhibitor Design Strategies for 2-Oxoglutarate (2OG)-Dependent Dioxygenases

2OG-dependent oxygenases represent a large class of enzymes involved in diverse biological processes, including collagen biosynthesis, fatty acid metabolism, DNA repair, and RNA and chromatin modifications. researchgate.netannualreviews.orgnih.gov These enzymes utilize 2OG as a co-substrate, which is oxidatively decarboxylated to succinate (B1194679) and carbon dioxide during the catalytic cycle. researchgate.netnih.gov The design of inhibitors for 2OG-dependent dioxygenases often targets the active site, aiming to interfere with the binding of 2OG or the primary substrate, or to chelate the catalytic Fe(II) ion. acs.orgresearchgate.netnih.govresearchgate.net

One common strategy involves the use of 2OG analogues that can compete with 2OG for binding to the active site. acs.orgresearchgate.net These analogues are typically non-reactive but can occupy the 2OG binding pocket, thereby inhibiting the enzyme's activity. acs.orgresearchgate.net Another approach is to design compounds that mimic the substrate or transition state of the enzymatic reaction. researchgate.net Additionally, some inhibitors are designed to chelate the Fe(II) ion essential for the enzyme's catalytic activity. researchgate.net The crystal structures of 2OG-dependent oxygenases, including FTO, in complex with co-factors and inhibitors have provided valuable insights for structure-based inhibitor design. acs.orgresearchgate.netencyclopedia.pub

Conceptualization and Synthesis Approaches for FTO-IN-7d (Molecule 7d / MO-I-500)

The conceptualization of this compound (Molecule 7d / MO-I-500) was rooted in the desire to develop novel compounds with potential therapeutic activity, initially explored in the context of antiepileptogenic effects by targeting erythropoietin (Epo) production via the HIF pathway. acs.orgnih.gov While initial studies explored activity in the HIF pathway, it was observed that compounds like 7c and 7d did not inhibit PHD under the tested conditions, leading researchers to consider their potential interaction with other 2OG-utilizing enzymes, including FTO. acs.orgnih.gov

This compound was designed as an alpha-ketoglutarate (B1197944) mimic, intended to exhibit specificity towards FTO. plos.org The synthesis of compounds like 7c and 7d involved a method utilizing benzenesulfonyl chloride. acs.org The synthetic route described for related compounds began with the condensation of potassium cyanide, glyoxal (B1671930) bisulfite addition product, and an aryl aldehyde, followed by acetylation or sulfonylation. acs.org Specifically, reaction with methylsulfonyl chloride and ethylsulfonyl chloride resulted in both O- and N-sulfonylation products, while reaction with phenylsulfonyl chloride exclusively yielded the O-sulfonylation product. acs.org Computational methods were employed during the design phase to evaluate the feasibility and potential properties of the proposed compounds prior to synthesis. acs.org

Structural Features Guiding this compound Development and Its Relation to 2OG Mimicry

The development of this compound was guided by structural considerations, particularly its potential to mimic 2OG and interact with the FTO active site. acs.orgplos.org this compound is a dihydroxyfuran sulfonamide. encyclopedia.pub The dihydroxyfuran moiety of this compound is involved in chelating the active site Fe²⁺ ion in FTO. acs.orgnih.gov Furthermore, the sulfonamide oxygens are proposed to form hydrogen bonds with specific residues in the FTO active site, such as Arg322 and Arg96. acs.orgnih.gov The oxygen of the furan (B31954) ring is also suggested to form a hydrogen bond with Asn205. acs.orgnih.gov

The design rationale included the hypothesis that a key feature distinguishing FTO inhibition from the inhibition of other 2OG-dependent enzymes like PHDs is the presence of a nonplanar hydrogen bond acceptor capable of mimicking the terminal carboxylate oxygen of 2OG at the FTO active site. acs.orgnih.gov Conformational analysis comparing N-oxalylglycine (NOG), a known 2OG analogue inhibitor, bound to different 2OG-dependent enzymes revealed that NOG adopts a nearly planar conformation in PHD, FIH, and JMJD2A, but is significantly twisted out of the plane in FTO. acs.orgnih.gov This twisted conformation in FTO results in one oxygen atom being positioned significantly above the plane containing the amide bond. acs.orgnih.gov Due to the presence of the sulfonamide group in this compound, a sulfone oxygen can be positioned above the plane of the iron-chelating dihydroxyfuran moiety, potentially mimicking the nonplanar presentation of the terminal carboxylate oxygen of 2OG in the FTO active site. acs.orgnih.gov

Research findings indicate that this compound inhibits purified FTO with an IC₅₀ of 8.7 μM. medkoo.comacs.orgnih.govplos.orgmedchemexpress.comtocris.com This inhibitory activity is comparable to that of other broad-spectrum 2OG oxygenase inhibitors like 3-methylthymidine, N-oxalylglycine, and rhein. acs.orgnih.gov In cellular studies using HeLa cells, treatment with 25 μM this compound resulted in a 9.3% increase in m⁶A levels in total mRNA, which is comparable to the effect observed with FTO siRNA. acs.orgnih.govplos.org This indicates that this compound effectively inhibits FTO in a cellular context, leading to the expected increase in m⁶A levels. acs.orgnih.gov A model of this compound binding at the FTO active site, based on crystal structure data, further supports the proposed interactions with the catalytic Fe²⁺ and key amino acid residues. acs.orgnih.gov

Here is a table summarizing the inhibitory activity of this compound and other related inhibitors:

CompoundTarget EnzymeIC₅₀ (μM)
This compound (MO-I-500)FTO8.7 medkoo.comacs.orgnih.govplos.orgmedchemexpress.comtocris.com
3-methylthymidineFTO8.3 acs.orgnih.gov
N-oxalylglycine (NOG)FTO44 acs.orgnih.gov
RheinFTO21 acs.orgnih.gov

Note: This is an interactive data table. The data presented is based on the research findings cited.

The ability of this compound to inhibit FTO and increase cellular m⁶A levels supports its design as a 2OG mimic targeting the FTO active site. acs.orgnih.govplos.org

Molecular Mechanism of Action of Fto in 7d

Enzymatic Inhibition Profile and Kinetics of FTO-IN-7d on FTO Demethylase Activity

The inhibitory effect of this compound on the demethylase activity of the FTO protein has been characterized through enzymatic assays. These studies are fundamental to understanding the potency and mechanism by which this compound modulates FTO's function.

Half Maximal Inhibitory Concentration (IC50) Determination for Purified FTO

The potency of this compound as an FTO inhibitor is quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of FTO by 50%. For this compound, also known as MO-I-500, the IC50 value has been determined for the purified FTO demethylase.

CompoundTargetIC50Assay Substrate
This compound (MO-I-500)Purified FTO8.7 μMArtificial small methylated substrate

Analysis of Inhibition Type (e.g., Competitive, Non-Competitive) and Characteristics

The mechanism by which this compound inhibits FTO can be further elucidated by determining the type of inhibition. While the precise kinetic profile for this compound has not been definitively established in the provided search results, its characterization as a 2-oxoglutarate (2OG) and ascorbic acid mimic suggests a competitive mode of inhibition with respect to the 2OG co-substrate. nih.gov Competitive inhibitors typically bind to the same active site as the substrate or co-substrate, thereby preventing their binding and subsequent enzymatic reaction. nih.gov this compound is also described as an ion chelator, which implies it may interact with the Fe(II) cofactor essential for FTO's catalytic activity. nih.gov However, one review still categorizes its mechanism as "unverified," indicating that further detailed kinetic studies are required for a conclusive determination. nih.gov

Binding Mode Analysis of this compound with the FTO Protein Active Site

The interaction between this compound and the FTO protein at an atomic level provides insights into the structural basis of its inhibitory activity. This involves identifying key residues in the FTO active site that are crucial for binding the inhibitor.

Identification of Active Site Interactions and Key Residues (e.g., Fe2+ chelation, hydrogen bonding with Arg322, Arg96, Asn205)

While a crystal structure of FTO in complex with this compound is not available in the provided search results, the description of this compound as an ion chelator suggests a direct interaction with the Fe(II) ion in the catalytic center of FTO. nih.gov The active site of FTO is known to coordinate a Fe(II) ion, which is essential for its demethylase activity. Docking studies of other inhibitors with the FTO active site have highlighted the importance of interactions with key residues. For instance, the reference molecule DT in one study formed hydrogen bonds with Arg96, Tyr106, Asn205, and Arg322. nih.gov Given the mimicry of 2OG by this compound, it is plausible that it also engages in hydrogen bonding with residues such as Arg322, which is involved in binding the 5-carboxylate of 2OG. Arg96 is part of the substrate recognition lid, and Asn205 is another key residue within the active site, making them potential interaction partners for this compound. nih.gov

Impact of this compound on Global N6-methyladenosine (m6A) Levels in RNA in Cellular Models

A critical validation of an FTO inhibitor's efficacy is its ability to modulate m6A levels within a cellular context. By inhibiting FTO, which is an m6A demethylase, this compound is expected to lead to an increase in the global levels of m6A in cellular RNA.

In studies using HeLa cells, treatment with MO-I-500 (this compound) resulted in an increase in the N6-methyladenosine content in total cellular RNA. This demonstrates that the compound is cell-permeable and effectively inhibits FTO activity in a cellular environment, leading to a measurable downstream effect on RNA methylation.

Cell LineCompoundConcentrationEffect on Global m6A Levels
HeLaMO-I-50025 μM9.3% increase in N6-methyladenosine in total RNA

Specificity and Selectivity of this compound Towards FTO vs. Other AlkB Homologs

The specificity and selectivity of an inhibitor are critical parameters in its development as a chemical probe or therapeutic agent. For this compound, also known as MO-I-500, the available research presents a somewhat nuanced and, at times, conflicting picture of its selectivity profile, particularly concerning other members of the AlkB family of dioxygenases.

Research Findings on this compound Selectivity

This compound was identified as an inhibitor of the fat mass and obesity-associated (FTO) protein, demonstrating an in vitro IC50 value of 8.7 μM for the demethylase activity of FTO. nih.govresearchgate.netresearchgate.net The compound is understood to act as a mimic of 2-oxoglutarate (2OG), a key cofactor for FTO and other AlkB homologs. nih.govresearchgate.net

Initial reports suggested that this compound (referred to as MO-I-500) exhibited a degree of specificity for FTO over certain other 2OG-dependent dioxygenases, such as JMJD2A. nih.gov However, a comprehensive analysis of its activity across the entire AlkB family is not well-documented in publicly available literature. One review explicitly states that for MO-I-500, "the selectivity among AlkB proteins is unknown". nih.govresearchgate.net This indicates a significant gap in the characterization of this inhibitor.

Another analysis described this compound and a related compound (7c) as non-specific inhibitors of FTO. This characterization further complicates the assessment of its utility as a selective tool for studying FTO.

Comparative Inhibitory Activity Data

Due to the lack of available data from comprehensive screening against the AlkB family, a detailed comparative data table cannot be constructed at this time. The only consistently reported value is the IC50 for FTO.

CompoundTargetIC50 (μM)Selectivity Profile vs. Other AlkB Homologs
This compound (MO-I-500)FTO8.7Not reported / Unknown nih.govresearchgate.net

This table highlights the current limitations in the understanding of this compound's selectivity. Further research is required to systematically evaluate its inhibitory activity against all members of the human AlkB dioxygenase family to establish a clear selectivity profile.

Cellular and Molecular Effects of Fto in 7d

Modulation of m6A-Modified Transcriptome by FTO-IN-7d

While specific transcriptome-wide m6A mapping studies detailing the effects of this compound are not extensively available in public research, the mechanism of action implies that its application would result in elevated m6A levels on the transcripts of FTO target genes. This increase in methylation can subsequently influence mRNA stability, splicing, export, and translation, thereby altering the cellular proteome. The precise landscape of these changes—which specific transcripts are affected and to what degree—is an area of ongoing investigation.

Alterations in Target Gene Expression and Protein Levels Mediated by this compound

By inhibiting the FTO protein, this compound indirectly regulates the expression of numerous genes. The increased m6A modification on specific mRNA transcripts can lead to their degradation or altered translation, resulting in changes at both the mRNA and protein levels.

Research has shown that FTO plays a significant role in various cancers by regulating the expression of key oncogenes and tumor suppressors. For instance, FTO has been found to regulate the stability of mRNAs for genes involved in cell cycle progression and proliferation. Therefore, treatment with an FTO inhibitor like this compound would be anticipated to reverse these effects. For example, if FTO normally demethylates and stabilizes an oncogenic transcript, its inhibition would lead to increased methylation, subsequent degradation of the transcript, and a decrease in the corresponding oncoprotein levels. Conversely, if FTO targets a tumor suppressor transcript for demethylation and subsequent degradation, its inhibition could lead to the stabilization of that transcript and an increase in the tumor suppressor protein. The specific gene targets modulated by this compound are cell-type dependent and are a subject of detailed molecular studies.

Elucidation of this compound's Impact on Specific Cellular Signaling Pathways

cAMP Signaling Pathway

To maintain scientific accuracy and strictly adhere to the prompt's instruction to focus solely on this compound, it is not appropriate to extrapolate findings from studies on the FTO protein or other inhibitors. Therefore, the requested article cannot be written at this time.

Preclinical Investigation of Fto in 7d in Disease Models

Application of FTO-IN-7d in Cancer Preclinical Models

Preclinical studies have explored the effects of modulating FTO activity, including through the use of inhibitors like this compound, in various cancer models. These investigations aim to understand the potential of targeting FTO as a therapeutic strategy in oncology.

Effects on Tumor Growth and Progression in Xenograft Models

Studies utilizing xenograft models have provided insights into the impact of FTO modulation on tumor growth and progression. While research often focuses on the effects of FTO overexpression or knockdown, some studies have evaluated the efficacy of FTO inhibitors, including this compound or other compounds, in these models.

In a subcutaneous xenograft tumor model, the growth of tumors overexpressing FTO was promoted, whereas FTO knockdown inhibited tumor growth. mims.com Immunohistochemistry analysis in these tumors revealed that FTO overexpression increased the positive rate of CDK6 and Ki-67, while FTO knockdown decreased them. mims.com In orthotopic transplantation models using clear cell renal cell carcinoma (ccRCC) cells, decreased FTO expression led to inhibited tumor growth, as measured by volume and weight, and reduced Ki67 staining. wikipedia.org Furthermore, the FTO inhibitor FB23-2 demonstrated significant inhibition of tumor growth and prolonged survival in a ccRCC patient-derived xenograft (PDX) model. wikipedia.org

Conversely, in studies of epithelial cancers, pharmacological inhibition of FTO was observed to favor tumorigenesis in human-derived tumor xenografts. rsc.org Silencing FTO in prostate cancer cells enhanced tumorigenicity in vitro and accelerated xenograft tumor growth in immunocompromised mice. rsc.org In a different xenograft model, FTO overexpression resulted in reduced tumor volumes and weight when using U251-MG or LN229 cells. thegoodscentscompany.com

In colorectal cancer (CRC) PDX models, inhibition of FTO by Rhein significantly decreased tumor growth and reduced tolerance to 5-FU. nih.gov Knockdown of both SIVA1 and FTO promoted CRC tumor growth and reduced sensitivity to 5-FU. nih.gov Studies in melanoma models have shown that FTO enhances melanoma tumorigenesis in mice. nih.govnih.gov

These findings highlight the complex and context-dependent role of FTO in tumor growth across different cancer types, with FTO inhibition showing promising results in some models while potentially promoting tumorigenesis in others.

Influence on Cancer Stem Cell Self-Renewal

The role of FTO in maintaining cancer stem cell (CSC) properties, particularly self-renewal, has been investigated, with some studies exploring the effects of FTO modulation.

FTO expression has been found to be suppressed in ovarian tumors and ovarian CSCs. wikipedia.orgmims.com In these cells, FTO inhibited self-renewal and suppressed tumorigenesis in vivo, and this effect was dependent on FTO demethylase activity. wikipedia.orgmims.com Overexpression of FTO inhibited colony and sphere formation in vitro and tumor initiation in vivo in ovarian cancer cells. mims.com

In contrast, FTO is highly expressed in leukemia stem cells (LSCs) associated with acute myeloid leukemia (AML) and contributes to maintaining their self-renewal capacity. flybase.org Genetic depletion or pharmacological inhibition of FTO significantly reduced the self-renewal ability of LSCs. flybase.orgfishersci.se High FTO expression has also been observed in pancreatic cancer, where it is considered essential for maintaining pancreatic CSCs and their self-renewal. flybase.orgbiorxiv.org RNA interference-mediated depletion and pharmacological inhibition of FTO led to a reduction in pancreatic cancer cell proliferation, impaired tumorsphere formation, and decreased expression of CSC markers. biorxiv.org Pharmacological inhibition of FTO has also been shown to suppress glioblastoma stem cell self-renewal and frequency. flybase.org

These studies indicate that FTO plays a critical role in CSC maintenance and self-renewal, although its specific role can vary depending on the cancer type.

Modulation of Chemoresistance and Immunotherapeutic Response

FTO has been implicated in modulating cancer cell resistance to chemotherapy and influencing the response to immunotherapy.

In colorectal cancer, FTO has been shown to enhance chemo-resistance. nih.gov Inhibition of FTO by Rhein significantly reduced the tolerance of CRC cells to 5-FU in PDX models. nih.gov These findings suggest that FTO inhibition may help restore sensitivity to chemotherapy in resistant CRC cells. nih.gov

In melanoma, upregulated FTO has been linked to increased resistance to immunotherapy, specifically anti-PD-1 blockade. nih.govwikidata.org Knockdown of FTO has been shown to sensitize melanoma cells to interferon gamma (IFNγ) and sensitize melanoma to anti-PD-1 treatment in mice. nih.gov This suggests that combining FTO inhibition with anti-PD-1 blockade may be a strategy to reduce immunotherapy resistance in melanoma. nih.gov

FTO's influence on processes such as autophagy, glycolysis, and apoptosis resistance can also complicate the effectiveness of chemotherapy treatments. fishersci.ca Targeting FTO holds potential to enhance outcomes from both immunotherapy and chemotherapy. fishersci.ca Studies have also explored FTO degraders, such as alpha-tocopherol (B171835) succinate (B1194679), which have shown potential to enhance antitumor immunity and tumor response to immunotherapy in mouse models. hmdb.ca

The role of FTO in chemoresistance and immunotherapeutic response appears to be multifaceted, involving the modulation of various cellular pathways and gene expression.

Studies in Specific Cancer Types

Preclinical investigations have examined the role of FTO and the effects of its modulation in a range of specific cancer types.

Acute Myeloid Leukemia (AML): FTO plays an oncogenic role in AML and is highly expressed in certain subtypes. nih.govwikipedia.orgflybase.orgwikidata.orgwikipedia.orgfishersci.cafishersci.sethegoodscentscompany.comflybase.org FTO inhibition or depletion has been shown to affect AML cell viability, proliferation, differentiation, and leukemogenesis in vivo. wikidata.orgfishersci.sethegoodscentscompany.comflybase.org FTO inhibition via compounds like FB23-2 has been reported to inhibit AML progression. wikidata.orgwikipedia.org

Breast Cancer: FTO's role in breast cancer is complex, with reports suggesting both oncogenic and tumor-suppressive functions depending on the context. wikidata.orghmdb.cawikipedia.orgfishersci.cathegoodscentscompany.comwikipedia.orgguidetopharmacology.org FTO overexpression can promote proliferation, colony formation, metastasis, and energy metabolism. wikidata.orgthegoodscentscompany.com However, FTO depletion has also been shown to promote tumor progression and metastasis in certain breast cancer models. wikipedia.org Pharmacological inhibition of FTO using meclofenamic acid enhanced primary breast tumor engraftment in PDX models. wikipedia.org High FTO protein levels have been associated with poor survival in breast cancer. hmdb.ca

Colorectal Cancer (CRC): Studies in CRC have presented conflicting findings regarding FTO's role. nih.govflybase.orgwikipedia.orgflybase.orgguidetopharmacology.orgnih.gov Some research suggests an oncogenic role, particularly in chemoresistance to 5-FU, where targeting FTO could potentially reverse resistance. nih.govnih.gov Berberine has been shown to increase FTO expression to suppress stemness and tumorigenicity of colorectal cancer stem-like cells. flybase.org

Melanoma: FTO consistently demonstrates an oncogenic role in melanoma, promoting migration, proliferation, and tumor growth in vivo. nih.govnih.govwikidata.orgwikipedia.orgfishersci.caflybase.orgwikipedia.org FTO is linked to resistance to anti-PD-1 immunotherapy and is induced by metabolic stress. nih.govnih.gov FTO knockdown can sensitize melanoma to anti-PD-1 treatment. nih.gov

Clear Cell Renal Cell Carcinoma (ccRCC): Elevated FTO is observed in ccRCC and promotes progression, partly through regulating autophagy. wikipedia.org FTO depletion impairs ccRCC growth and metastasis. wikipedia.org The FTO inhibitor FB23-2 has shown promise in inhibiting tumor growth and prolonging survival in ccRCC PDX models. wikipedia.org

Bladder Cancer: FTO promotes tumor proliferation, migration, and invasion in bladder cancer cells. mims.com FTO knockdown inhibits tumor growth in a xenograft model of bladder cancer. mims.com

Hepatocellular Carcinoma: While the provided search results mention that reduced RNA m6A methylation promoted sorafenib (B1663141) resistance in hepatocellular carcinoma, there is no specific information on studies of this compound in this cancer type. nih.gov

These studies underscore the diverse roles of FTO in different cancer types and highlight the potential for targeting FTO as a therapeutic strategy, although the specific approach may need to be tailored to the particular malignancy.

Evaluation of this compound in Neurological Disorder Models

Beyond cancer, this compound has also been investigated for its potential in treating neurological disorders, specifically epilepsy.

Effects on Anticonvulsant Activity in Animal Models of Epilepsy

This compound (compound 7d) has demonstrated anticonvulsant activity in animal models of epilepsy. nih.govwikipedia.orgwikidata.orgciteab.com In the 6 Hz mouse model, which is considered a model of pharmaco-resistant epilepsy, compound 7d exhibited anticonvulsant activity at nontoxic doses. nih.govwikipedia.orgwikidata.orgciteab.com

Mechanistically, this compound inhibits the enzymatic activity of FTO, leading to an increase in cellular N6-methyladenosine levels. nih.govwikipedia.org The compound has also been shown to modulate various microRNAs, which is of interest given the emerging view that microRNA modulation may be beneficial for treating central nervous system diseases. nih.govwikipedia.org These results suggest a connection between FTO inhibition and anticonvulsant activity. wikipedia.org FTO is highly expressed in neurons and multiple brain regions, including the hippocampus, and is considered important in the central nervous system. wikipedia.orgwikidata.org

While the precise mechanism underlying the anticonvulsant activity of this compound requires further investigation, these preclinical findings in animal models of epilepsy suggest a potential therapeutic application for this compound in neurological disorders. wikipedia.org

Influence on Post-Stroke Brain Damage and Neurobehavioral Recovery in Murine Models

Studies in murine models of ischemic stroke have investigated the role of FTO and the potential impact of modulating its activity. Experimental stroke in rodents has been shown to induce m6A hypermethylation, coinciding with a decrease in FTO expression in neurons. nih.govahajournals.org Restoring FTO expression through the use of adeno-associated virus 9 (AAV9) has demonstrated a reduction in post-stroke m6A hypermethylation. nih.govahajournals.org

Furthermore, exogenous FTO expression substantially decreased post-stroke gray and white matter damage in both male and female mice. nih.govahajournals.org This intervention also led to improved neurobehavioral recovery, including enhancements in motor function, cognition, and a reduction in depression-like behavior. nih.govahajournals.org Motor function recovery, assessed by tests such as the rotarod and beam walk, was significantly improved in mice treated with FTO AAV9 between days 3 and 7 of reperfusion compared to control groups. nih.govahajournals.org While improvements in motor function and cognition were observed, there was no significant difference in anxiety-like behavior between the FTO AAV9 and control AAV9 treated mice at 14 days of reperfusion. nih.gov

The protective effects of FTO overexpression appear to involve the FTO/m6A/c-Jun axis, which ameliorates post-stroke neuronal apoptosis and brain damage, contributing to better functional outcomes. nih.gov FTO-dependent m6A demethylation has been shown to suppress the translation of c-Jun, a pro-apoptotic transcription factor. nih.gov This suppression leads to the transcriptional repression of several c-Jun target genes and a deceleration of post-ischemic neuronal apoptosis, as indicated by decreased levels of cleaved caspase-3 and TUNEL+ neurons. nih.gov Conversely, replenishing c-Jun has been shown to preclude the neuroprotection and functional recovery mediated by FTO. nih.gov

Data from studies on FTO overexpression in murine stroke models indicate a reduction in infarct volume and atrophy. For instance, at 7 days of reperfusion following transient middle cerebral artery occlusion (MCAO), FTO AAV9 treated mice showed decreased infarct volume compared to control AAV9 treated mice. nih.govahajournals.org

Treatment GroupInfarct Volume (mm³) at 7 days post-MCAO
Control AAV9 (Male)Data not explicitly provided in snippet
FTO AAV9 (Male)Significantly decreased vs Control AAV9
Control AAV9 (Female)Data not explicitly provided in snippet
FTO AAV9 (Female)Significantly decreased vs Control AAV9

Note: Specific numerical data for infarct volume in control groups were not available in the provided snippets, but the results indicate a significant decrease in the FTO AAV9 groups compared to controls.

Additionally, FTO AAV9 treatment reduced neuronal apoptosis in the peri-infarct cortex at 1 day of reperfusion. nih.gov

Apoptosis MarkerControl AAV9FTO AAV9
Total TUNEL+ cells-Reduced by ~43% (p < 0.05)
NeuN+ and TUNEL+ neurons-Reduced by 41% (p < 0.05)

Note: "-" indicates data not explicitly available in the provided snippets.

Assessment of this compound in Metabolic and Other Disease Models

Beyond neurological applications, the impact of FTO and its modulation are being explored in metabolic disorders and conditions involving immune responses.

Regulation of Adiposity and Lipid Accumulation in Preclinical Models

FTO is well-established for its association with obesity and its role as an m6A demethylase. mdpi.comnih.gov Studies have linked FTO expression to the regulation of adiposity and lipid accumulation in preclinical models. For example, a dominant point mutation in the mouse Fto gene resulting in decreased FTO functional activity led to a lean phenotype with reduced body weight and fat mass. nih.gov These mice exhibited increased energy expenditure and a higher metabolic rate, with unchanged food intake and physical activity. nih.gov When exposed to a high-fat diet, these mutant mice maintained lower fat mass compared to wild-type mice. nih.gov

In in vitro studies, FTO has been connected to adipogenesis. FTO knockdown in 3T3-L1 pre-adipocytes impaired the ability of NADPH to enhance adipogenesis, as shown by lipid staining and triglyceride accumulation. mdpi.com FTO is reported to regulate the splicing of the adipogenesis-related transcription factor RUNX1T1, and elevated levels of the pro-adipogenic RUNX1T1 S-isoform stimulate the mitotic clonal expansion phase in adipocytes. mdpi.com Studies have also linked FTO expression with white adipose tissue browning and the regulation of lipid accumulation in skeletal muscle cells via the AMP-activated protein kinase (AMPK) signaling pathway. mdpi.com

In pancreatic neuroendocrine neoplasms (pNENs), FTO overexpression increased lipid droplet accumulation and elevated total cholesterol and triglyceride levels, while FTO knockdown had the opposite effects. ijbs.com FTO was found to upregulate key lipid metabolism-related genes, including those involved in fatty acid synthesis. ijbs.com

Impact on Cardiac Function in Remodeling and Repair Models

Research indicates that FTO-dependent m6A modification plays a significant role in cardiac function during remodeling and repair. nih.govwindows.net Dysregulation of m6A is considered a hallmark of mammalian heart failure. nih.gov The expression of FTO is decreased in failing mammalian hearts and hypoxic cardiomyocytes, leading to an aberrant increase in transcriptome-wide m6A and a decrease in cardiomyocyte contractile function. nih.govmedsci.org

Improving FTO expression in ischemic mouse hearts has been shown to attenuate the ischemia-induced increase in m6A and the decrease in cardiac contractile function. nih.govmedsci.org FTO selectively demethylates cardiac contractile transcripts, which prevents their degradation and improves their protein expression under ischemic conditions. nih.gov Forced expression of FTO in stressed hypoxic cardiomyocytes or failing murine myocardium attenuated ischemia-induced cardiac remodeling, loss of cardiac contractile protein expression, and loss of cardiac contractile function. nih.gov Additionally, FTO overexpression in mouse models of myocardial infarction (MI) decreased fibrosis and enhanced angiogenesis. nih.gov

FTO has also been shown to induce demethylation of Yap1 mRNA, increasing its stability and attenuating ischemia-induced cardiomyocyte apoptosis. medsci.org

Effects on Immune Cell Infiltration and Inflammatory Responses

FTO's role in immune cell infiltration and inflammatory responses is an area of ongoing investigation. FTO expression has been found to be associated with immune infiltrating cells in various contexts, including certain types of cancer. nih.gov Specifically, FTO expression was significantly associated with immune infiltrating cells in colon adenocarcinoma, kidney renal clear cell carcinoma, and liver hepatocellular carcinoma. nih.gov

In the context of Staphylococcus aureus infection-related osteomyelitis, differences in immune cell infiltration, including monocytes, M2 macrophages, resting mast cells, and neutrophils, were observed between normal and diseased samples. nih.gov FTO expression was found to be reduced in macrophages after infection with S. aureus. nih.gov Correlation analysis revealed that FTO expression was closely related to various immune cells, showing positive correlations with activated B cells, immature B cells, T follicular helper cells, activated CD8 T cells, MDSCs, and type 17 T helper cells. nih.gov

Studies suggest that FTO may influence the regulation of inflammation through pathways such as the FoxO1/NF-κB pathway. nih.gov During pathogen-induced sepsis, FTO has been shown to modulate the formation of NLRP3 inflammasomes via the FoxO1/NF-κB pathway in macrophages. nih.gov The NF-κB pathway is a key regulator of pro-inflammatory cytokine production and inflammatory cell recruitment. oncotarget.com

The tumor microenvironment (TME) includes various cell types, including immune and inflammatory cells, which play crucial roles in tumor development and progression. nih.gov FTO expression levels have been found to be significantly associated with the degree of immune infiltrating cells in several human cancer types. nih.gov

Cancer TypeAssociation with Immune Infiltrating Cells
Colon Adenocarcinoma (COAD)Significantly associated
Kidney Renal Clear Cell Carcinoma (KIRC)Significantly associated
Liver Hepatocellular Carcinoma (LIHC)Significantly associated

Note: Based on correlation analysis of FTO expression and immune cell infiltration. nih.gov

In rheumatoid arthritis (RA), FTO has been implicated in regulating immune-inflammatory responses. frontiersin.org FTO can regulate the m6A level of certain transcripts, influencing pathways like NF-κB, which is involved in inflammation. frontiersin.org

Structural Activity Relationship Sar Studies and Analog Development for Fto Inhibitors

Identification of Key Pharmacophores for FTO Inhibition

FTO-IN-7d (also referred to as 7d or MO-I-500) has been identified as an inhibitor of purified FTO acs.org. Studies involving this compound and a related compound, 7c, explored their ability to inhibit FTO, with reported IC50 values of 8.7 μM for 7d and 4.9 μM for 7c acs.org. These compounds were hypothesized to inhibit FTO by mimicking the terminal carboxylate oxygen of 2-OG at the FTO active site acs.org. Conformational analysis suggested that the presence of a nonplanar hydrogen bond acceptor, such as the sulfone oxygen in 7d, is a key distinguishing feature for FTO inhibition compared to inhibition of other 2OG-dependent oxygenases like PHD acs.org. The twisted conformation of FTO-bound N-oxalylglycine (NOG), a 2OG analog, compared to its planar conformation in PHD, FIH, and JMJD2A, supports the idea that FTO can accommodate nonplanar inhibitors acs.org. This suggests that the ability to adopt a nonplanar conformation and present a suitable hydrogen bond acceptor are important pharmacophore features for FTO inhibition by this class of compounds acs.org.

Strategies for Enhancing Potency and Selectivity of this compound Analogs

While specific detailed strategies for enhancing the potency and selectivity of this compound analogs are often proprietary to research programs, general approaches for developing more potent and selective FTO inhibitors based on the understanding of its binding site and mechanism of action are employed. Given that this compound is thought to mimic 2-OG at the active site, strategies would likely involve modifications to the core structure to optimize interactions with key residues in the 2OG binding pocket and the adjacent substrate-binding region.

Structure-based drug design, utilizing co-crystal structures of FTO with inhibitors or substrates, plays a crucial role in this process researchgate.netresearchgate.net. By understanding the precise binding pose and interactions of this compound within the FTO active site, medicinal chemists can rationally design analogs with improved affinity. This might involve:

Modifying functional groups to enhance hydrogen bonding, ionic interactions, or van der Waals forces with surrounding amino acids.

Adjusting the rigidity and conformation of the molecule to better fit the FTO binding pocket and potentially exploit the nonplanar characteristic of the FTO active site acs.org.

Introducing substituents that can improve selectivity by interacting with residues unique to FTO compared to other 2OG-dependent dioxygenases or other proteins.

Furthermore, exploring variations in the linker regions and peripheral substituents of this compound could lead to improved potency and altered pharmacokinetic properties. High-throughput screening and subsequent SAR studies on identified hits are also standard approaches in developing more effective inhibitors researchgate.net.

Comparative Analysis of this compound with Other Known FTO Inhibitors

This compound is one among several classes of FTO inhibitors that have been reported, each with varying potencies and proposed mechanisms of action. Comparing this compound to other known inhibitors provides context for its activity and highlights different strategies for targeting FTO.

InhibitorProposed Mechanism / Binding SiteReported IC50 (where available)PubChem CID
This compound (7d)Mimics 2-OG at active site, nonplanar hydrogen bond acceptor8.7 μM acs.org73505416 invivochem.cn
RheinCompetitive inhibitor vs. nucleic acid substrate, occupies substrate binding site21 μM acs.orgacs.org10168 nih.gov
Meclofenamic acidOccupies substrate binding siteNot specified in search results4037 nih.gov
FB23Directly binds to FTO, selectively inhibits m6A demethylaseNot specified in search results138393314 nih.gov
FB23-2Directly binds to FTO, selectively inhibits m6A demethylase2.6 μM (cell-free) cenmed.comcaymanchem.com138454779 caymanchem.com
R-2HGCompetitive inhibitor of 2OG-dependent dioxygenases, including FTONot specified in search results43 nih.gov
N-CDPCBBinds at a new site on FTO5.0 μM researchgate.netNot found

Rhein, a natural product, was one of the first identified FTO inhibitors nih.gov. It acts as a competitive inhibitor with respect to the nucleic acid substrate and occupies the substrate binding site nih.govresearchgate.netnih.gov. Its reported IC50 is around 21 μM acs.orgacs.org. Meclofenamic acid, an NSAID, was also identified as an FTO inhibitor and is shown to partially occupy the substrate binding site researchgate.netmdpi.com.

FB23 and its analog FB23-2 were developed based on the structure of Meclofenamic acid thno.org. FB23-2 is reported as a potent and selective FTO inhibitor with an IC50 of 2.6 μM in a cell-free assay cenmed.comcaymanchem.com. It directly binds to FTO and selectively inhibits its m6A demethylase activity cenmed.comcaymanchem.comsun-shinechem.com.

R-2HG (2-hydroxyglutarate) is an oncometabolite that acts as a competitive inhibitor of 2OG-dependent dioxygenases, including FTO nih.govthno.org. Its accumulation can lead to altered methylation patterns nih.gov.

N-CDPCB represents another class of FTO inhibitors that reportedly binds to FTO at a novel site researchgate.netwindows.net. It has a reported IC50 of 5.0 μM and increases cellular m6A levels researchgate.net.

Compared to Rhein (IC50 21 μM), this compound (IC50 8.7 μM) appears to be more potent in inhibiting purified FTO acs.orgacs.org. FB23-2, with an IC50 of 2.6 μM, demonstrates higher potency than both this compound and Rhein in cell-free assays cenmed.comcaymanchem.com. The different binding sites and mechanisms of action (2OG mimicry vs. substrate competition vs. novel site binding) among these inhibitors highlight the diverse strategies that can be employed to target FTO enzymatic activity. This compound's proposed mechanism of mimicking 2-OG distinguishes it from inhibitors that compete with the RNA substrate.

Methodological Approaches in Fto in 7d Research

In Vitro Enzymatic Assays for FTO Demethylase Activity

In vitro enzymatic assays are fundamental for directly measuring the inhibitory potency of compounds like FTO-IN-7d against FTO demethylase activity. These assays typically involve incubating purified FTO enzyme with a suitable substrate (such as methylated RNA or DNA) in the presence or absence of the inhibitor, and then quantifying the amount of demethylated product or remaining substrate.

Liquid chromatography-based assays, often coupled with mass spectrometry (LC-MS or LC-MS/MS), are commonly used to quantify specific methylated nucleosides (like m6A) and their demethylated products (adenosine, A). acs.orgembopress.orgijbs.com This allows for precise measurement of FTO activity and the determination of IC50 values for inhibitors. Studies have screened libraries of compounds, including 2-oxoglutarate (2OG) analogues, using LC-based assays to identify FTO inhibitors. researchgate.net this compound (referred to as 7d) has been tested for its ability to inhibit purified FTO using such assays, demonstrating inhibitory activity with an IC50 value of 8.7 μM. acs.org

Differential scanning fluorimetry (DSF), also known as thermal shift assay, is another technique used in FTO research. researchgate.net DSF measures the thermal stability of a protein, which can change upon ligand binding. Inhibitors that bind to FTO can increase its thermal stability, providing a method to screen for potential binders and assess their binding affinity. This method, alongside LC-based assays, has been utilized to identify FTO inhibitors by screening 2OG analogues and related compounds. researchgate.net

Cell-Based Assays for Monitoring m6A Levels and Cellular Responses

Cell-based assays are crucial for evaluating the effects of this compound in a more physiologically relevant context, assessing its ability to penetrate cells, inhibit FTO within the cellular environment, and consequently alter global and gene-specific m6A levels and cellular functions.

m6A RNA Immunoprecipitation (MeRIP) and m6A Dot Blot Assays

MeRIP (also known as m6A-RIP) is a widely used technique to enrich for m6A-modified RNA fragments from total or messenger RNA. aacrjournals.orgnih.govaacrjournals.orgijbs.comahajournals.orgnih.gov This method involves incubating fragmented RNA with an antibody specific to m6A, followed by immunoprecipitation using protein A/G beads. aacrjournals.orgaacrjournals.orgijbs.com The enriched methylated RNA is then eluted and can be analyzed by various downstream methods. MeRIP is essential for identifying specific RNA transcripts that are targets of FTO-mediated demethylation.

RNA Sequencing (RNA-Seq) and Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq) for Transcriptome-Wide Analysis

To gain a comprehensive understanding of how FTO inhibition affects the transcriptome and the landscape of m6A modifications, RNA sequencing (RNA-Seq) and MeRIP coupled with high-throughput sequencing (MeRIP-seq) are employed. aacrjournals.orgnih.govaacrjournals.orgijbs.comjci.orgcityofhope.orgamegroups.org

RNA-Seq provides quantitative information on gene expression levels across the entire transcriptome. By comparing RNA-Seq data from cells treated with this compound or with altered FTO expression to control cells, researchers can identify genes whose mRNA levels are affected. aacrjournals.orgaacrjournals.orgijbs.comcityofhope.orgamegroups.org

MeRIP-seq allows for the transcriptome-wide mapping of m6A modification sites and the quantification of differential methylation. aacrjournals.orgnih.govaacrjournals.orgijbs.comjci.orgcityofhope.org By combining MeRIP enrichment with RNA-Seq, researchers can identify specific RNA transcripts that exhibit changes in m6A levels upon FTO inhibition or modulation. aacrjournals.orgaacrjournals.orgjci.orgcityofhope.org Integrative analysis of RNA-Seq and MeRIP-seq data helps to distinguish between changes in gene expression and changes in m6A modification, providing insights into how FTO-mediated demethylation regulates target RNA fate. aacrjournals.orgaacrjournals.orgjci.org For instance, MeRIP-seq combined with RNA-Seq has been used to identify potential FTO-mediated targets in various contexts, revealing changes in m6A peaks and gene expression in response to FTO modulation. jci.orgcityofhope.org

Gene-Specific m6A qPCR Analysis

While MeRIP-seq provides a global view, gene-specific m6A qPCR is used to validate and quantify m6A levels on individual RNA transcripts of interest. aacrjournals.orgnih.govcityofhope.orgnih.gov This method involves performing MeRIP followed by quantitative PCR (qPCR) using primers specific to the target gene's mRNA. aacrjournals.orgnih.govcityofhope.org By comparing the amount of a specific mRNA in the m6A-immunoprecipitated sample to the input RNA, the relative m6A enrichment on that transcript can be determined. This approach is valuable for confirming whether a particular gene is a direct target of FTO's demethylase activity. Gene-specific m6A qPCR assays have confirmed that FTO modulation leads to changes in m6A levels on specific target transcripts, such as ASB2 and RARA in AML cells, and TFPI-2 in pancreatic cancer cells. nih.govcityofhope.org Similarly, FTO overexpression significantly decreased m6A levels on PLCβ3 mRNA transcripts. nih.gov

Molecular Biology Techniques (e.g., Western Blotting, qPCR for gene expression)

Standard molecular biology techniques are essential for assessing the impact of this compound on gene and protein expression levels.

Quantitative PCR (qPCR), also known as RT-qPCR, is used to measure the mRNA expression levels of specific genes. embopress.orgaacrjournals.orgaacrjournals.orgijbs.comnih.govresearchgate.netnih.govnih.gov This technique can confirm the effectiveness of FTO knockdown or overexpression and assess the transcriptional regulation of downstream target genes. aacrjournals.orgijbs.comresearchgate.netnih.govnih.gov

Western blotting is used to detect and quantify protein levels. aacrjournals.orgaacrjournals.orgijbs.comresearchgate.netnih.govresearchgate.netnih.govnih.gov By analyzing protein extracts from cells treated with this compound or with altered FTO expression, researchers can determine how FTO inhibition affects the abundance of FTO protein itself and its downstream protein targets. aacrjournals.orgijbs.comresearchgate.netnih.govresearchgate.netnih.gov Western blot analysis has been used to confirm FTO knockdown or overexpression efficiency and to examine the protein expression of target genes and related signaling molecules. aacrjournals.orgijbs.comresearchgate.netnih.govresearchgate.netnih.gov

Luciferase Reporter Assays

Luciferase reporter assays are employed to study the transcriptional regulation of genes or the activity of specific signaling pathways that may be influenced by FTO activity and m6A modification. ijbs.comnih.govresearchgate.netfrontiersin.orgnih.govnih.govplos.org This technique involves cloning a gene promoter or a specific RNA sequence (such as a 3' UTR containing potential m6A sites) upstream of a luciferase reporter gene. Changes in luciferase activity upon FTO modulation or treatment with this compound indicate altered transcriptional activity or effects on mRNA stability and translation mediated by the cloned sequence. Luciferase reporter assays have been used to investigate the effect of FTO on gene promoters and to confirm the interaction between FTO and specific RNA sequences, such as the 3' UTR of target genes like SLC7A11 and CDK6. frontiersin.orgnih.gov They have also been used to assess the auto-regulatory mechanism of the FTO gene itself. nih.gov

Preclinical Animal Model Development and Application in this compound Research

Xenograft Models for Tumor Studies

Xenograft models, typically involving the transplantation of human cancer cells into immunocompromised mice, are widely used to evaluate the in vivo efficacy of potential cancer therapies, including FTO inhibitors. These models allow for the assessment of a compound's ability to inhibit tumor growth, reduce tumor volume, and impact other relevant tumor characteristics in a living system.

Research utilizing xenograft models has demonstrated the potential of FTO inhibition in suppressing tumor growth in various cancer types. For instance, studies have shown that inhibiting FTO can mitigate human colorectal cancer growth in a murine model. An FTO inhibitor, CS1, significantly inhibited tumor progression in a xenograft model established with HCT116 cells, particularly from day 21 post-treatment. nih.gov Lentivirus knockdown of FTO in HCT116 cells also suppressed in vivo tumor proliferation in a heterotopic model. nih.gov

Similarly, FTO inhibition has shown promise in head and neck cancer. Pharmacologic inhibition of FTO demethylase activity with the inhibitor FB23-2 enhanced the efficacy of radiotherapy in human and mouse head and neck squamous cell carcinoma (HNSCC) tumor xenografts. jci.org The combination treatment reduced tumor growth compared to radiotherapy alone. jci.org Genetic knockdown of FTO also reduced tumor growth in an immune-competent HNSCC murine model. jci.org

In clear cell renal cell carcinoma (ccRCC), a small molecule inhibitor targeting FTO, FB23-2, inhibited tumor growth and prolonged survival in patient-derived xenograft (PDX) model mice. ijbs.com Furthermore, FTO deficiency was shown to impair ccRCC growth and metastasis in orthotopic transplantation models in mice. ijbs.com

Studies in glioblastoma (GBM) have also utilized mouse models. Treating a brain GBM mouse model with the FTO inhibitor MA2 was found to significantly suppress tumor progression and prolong the survival time of the transplanted mice. dovepress.com Overexpression of FTO in xenograft models using U251-MG or LN229 cells reduced tumor volumes and significantly decreased tumor weight. researchgate.net

These findings from xenograft models across different cancer types highlight the potential of targeting FTO as a therapeutic strategy and provide a basis for further investigation of compounds like this compound in oncology.

Genetically Engineered Mouse Models for FTO Function Studies

Genetically engineered mouse models (GEMMs) have been crucial for deciphering the physiological roles of FTO and understanding how its modulation impacts various biological processes. These models involve targeted alterations to the murine Fto gene, such as deletions, point mutations, or overexpression, allowing researchers to study the consequences of altered FTO expression or activity.

GEMMs have revealed the critical role of FTO in energy metabolism and body composition. Mouse models with locus-specific manipulations of the murine Fto gene have shown different phenotypes depending on the target tissues and methods of gene manipulation. nih.gov For instance, mice harboring deletions or point mutations at the Fto locus have exhibited high metabolic rates, while FTO-overexpressing mice have shown dyslipidemia. nih.gov Both deletion and overexpression of the Fto gene have led to abnormal eating behaviors. nih.gov

Studies using GEMMs have also indicated that FTO is critical not only for body composition but also for normal development, and its function might differ depending on the stage of development. nih.gov A germline deletion of Fto decreased total body fat mass, while deletion in adult mice increased it. nih.gov Analyses of GEMMs, where FTO function is either eliminated or enhanced, support a role for FTO in energy metabolism, although studies have been inconsistent regarding whether FTO modulates caloric intake, energy expenditure, or both. plos.org

Beyond metabolism, GEMMs have shed light on other functions of FTO. A mouse model with a catalytically inactive form of FTO demonstrated that FTO catalytic activity is essential for normal bone growth and mineralization, a previously unreported function. continental.edu.pe Lack of FTO enzymatic activity caused substantial bone demineralization in this model. continental.edu.pe Another study using mice lacking FTO globally or selectively in osteoblasts revealed age-related reductions in bone volume and increased susceptibility of osteoblasts to cell death. pnas.org

GEMMs have also been used to explore the role of FTO in behavior. FTO knockout mice exhibited reduced anxiety- and depression-like behaviors, suggesting a role for FTO in behavioral regulation, potentially mediated through alterations in gut microbiota. thno.org

These diverse GEMMs provide valuable platforms for understanding the multifaceted roles of FTO in vivo and can be utilized to investigate how FTO inhibitors like this compound might impact these various physiological processes.

Animal Models for Neurological, Metabolic, and Other Disease Indications

Given FTO's involvement in metabolic and neurological processes, various animal models for metabolic disorders and neurodegenerative diseases are relevant to this compound research. These models allow for the investigation of the therapeutic potential of FTO modulation in conditions beyond cancer.

Animal models of metabolic disorders, such as those induced by a high-fat diet (HFD), are used to study obesity, impaired glucose tolerance, and dyslipidemia, conditions often associated with FTO variants in humans. nih.gov FTO inhibition has been investigated in these models. For example, pharmacological FTO inhibition ameliorated HFD-induced metabolic disturbances and cognitive decline in senescence-accelerated mouse prone 8 (SAMP8) mice. nih.gov Treated mice exhibited enhanced short- and long-term memory and spatial memory compared to the HFD control group. nih.gov

FTO's role in neurological function and disease is also being explored using animal models. FTO has been shown to regulate neurogenesis and play a role in memory formation and consolidation. nih.gov Animal models relevant to neurodegenerative diseases, such as the SAMP8 mouse strain which exhibits accelerated aging and develops age-related phenotypes including metabolic disorders and neurodegenerative diseases, are valuable for studying the interplay between aging, metabolism, and cognitive decline, and the potential impact of FTO inhibition. nih.gov

Furthermore, animal models for studying pain and other neurological conditions could potentially be utilized to investigate the role of FTO and the effects of FTO inhibitors, given FTO's expression in the brain and its potential influence on neuronal function. thno.org While not specifically focused on this compound in the provided snippets, the existence of various preclinical pain models, such as those involving nerve injury or inflammation, highlights the potential for exploring FTO's role in pain pathways. mdpi.comdtic.mil

Therapeutic Potential and Future Research Directions

FTO as a Promising Therapeutic Target for Diverse Diseases

Research has increasingly linked aberrant FTO activity to the pathogenesis of numerous diseases, positioning it as a compelling target for therapeutic intervention. FTO was initially identified for its strong association with obesity and type 2 diabetes, influencing food intake, satiety, adipogenesis, thermogenesis, insulin (B600854) secretion, and sensitivity. wikipedia.orgwikipedia.orgwikipedia.orglipidmaps.org Genetic variants in the FTO gene are associated with increased BMI and a higher risk of developing type 2 diabetes and its complications, such as nephropathy and retinopathy. wikipedia.orgwikipedia.org

Beyond metabolic disorders, FTO plays a critical role in the cardiovascular system, impacting processes from heart tissue development to disease progression. mims.comwikipedia.orgwikipedia.org Its involvement has been noted in conditions like myocardial fibrosis, heart failure, and atherosclerosis, suggesting potential as a target for treating or preventing these diseases. mims.comfishersci.dk FTO has also been implicated in neurological disorders, including depression, schizophrenia, and Parkinson's disease, as well as demonstrating a role in cerebral ischemia-reperfusion injury. wikipedia.orgwikipedia.org

A significant area of focus for FTO-targeted therapy is cancer. FTO is frequently overexpressed and functions as an oncogene in a broad spectrum of malignancies. atamanchemicals.comhznu.edu.cnlipidmaps.orgwikipedia.orgwikidata.orgwikipedia.orgcharchem.orgnih.govnih.gov Its oncogenic roles have been reported in acute myeloid leukemia (AML), glioblastoma, breast cancer, pancreatic cancer, lung adenocarcinoma, bladder cancer, cervical cancer, gastric cancer, hepatocellular carcinoma (HCC), and melanoma. atamanchemicals.comlipidmaps.orgwikipedia.orgwikidata.orgwikipedia.orgcharchem.orgnih.govnih.govfishersci.sefishersci.comsynhet.com FTO promotes cancer cell proliferation, survival, migration, invasion, and can contribute to drug resistance and immune evasion. wikipedia.orgwikidata.orgwikipedia.orgcharchem.orgnih.govnih.govfishersci.comsynhet.com Conversely, in some contexts, such as ovarian cancer and prostate cancer, FTO has been reported to have tumor-suppressive roles. charchem.orgfishersci.com The diverse involvement of FTO across these diseases underscores its broad therapeutic potential.

Translational Research Perspectives for FTO Inhibitors

The recognition of FTO as a key player in various diseases has spurred significant efforts in the development of small-molecule inhibitors. These inhibitors are being explored not only as potential therapeutic agents but also as functional probes to further elucidate FTO's biological roles. wikipedia.orgwikipedia.orgwikidata.orghznu.edu.cnciteab.com

Preclinical studies have demonstrated the therapeutic potential of FTO inhibitors in various disease models, particularly in cancer. Inhibitors like CS1 and CS2 have shown potent anti-tumor effects in multiple cancer types, including AML and solid tumors. wikipedia.orgwikidata.org FB23-2 is another inhibitor that has exhibited therapeutic efficacy in models of diabetic retinopathy and has been validated for leukemia treatment. wikipedia.orgwikipedia.orgsynhet.com Dac51, an analog of meclofenamic acid, has shown promise in impairing uterine leiomyosarcoma proliferation and inhibiting solid tumor growth in vivo. citeab.com

Translational research is progressing, with some FTO inhibitors advancing towards clinical evaluation. Notably, the FTO inhibitor CS1 (also known as Bisantrene) has advanced to clinical trials for the treatment of acute myeloid leukemia. hznu.edu.cn This progression highlights the potential of targeting FTO in a clinical setting. However, the clinical translation of FTO inhibitors faces several hurdles, including ensuring high specificity, achieving effective tissue targeting, managing potential toxicity, and optimizing pharmacokinetic properties such as bioavailability and half-life. wikipedia.orgwikipedia.org Despite these challenges, the promising preclinical results continue to drive research towards developing effective and safe FTO-targeted therapies.

Challenges and Opportunities in Developing Highly Selective and Potent FTO Inhibitors

Developing highly selective and potent FTO inhibitors presents significant challenges, primarily due to the conserved nature of the catalytic "jelly-roll" motif shared among members of the AlkB family of dioxygenases, to which FTO belongs. wikipedia.orgwikidata.org Early small-molecule inhibitors often targeted cofactor binding sites, such as 2-oxoglutarate (2OG) competitors or iron chelators, which frequently resulted in non-selective inhibition of other Fe2+- and 2OG-dependent dioxygenases. wikipedia.orgwikidata.org This lack of specificity can lead to unwanted off-target effects and potential toxicity. wikipedia.orgwikipedia.org

However, opportunities for achieving selectivity exist. Structural differences in the nucleotide binding site and adjacent regions of FTO compared to other AlkB family proteins can be exploited for the rational design of more specific inhibitors. wikipedia.orgwikidata.org Recent advances in structural biology have facilitated the design of inhibitors that target the catalytic domain with improved specificity. wikipedia.orgwikipedia.org

The development of more selective and potent inhibitors is crucial for minimizing off-target effects and maximizing therapeutic efficacy. Strategies focusing on the unique structural features of FTO's substrate binding site, rather than just the conserved cofactor binding site, are key to overcoming the selectivity challenge. wikipedia.orgwikidata.org Continued research utilizing techniques such as virtual screening and structure-based rational design is essential for identifying and optimizing compounds with improved potency and selectivity profiles. wikidata.orgciteab.comfishersci.ca Addressing challenges related to tissue targeting, toxicity, bioavailability, and half-life remains critical for the successful clinical development of FTO inhibitors. wikipedia.orgwikipedia.org

Emerging Research Avenues in FTO-IN-7d Related Studies

This compound, referred to as compound "7d" in specific research, represents a class of compounds being investigated for their FTO inhibitory activity. Studies on compounds like 7d contribute to the understanding of FTO inhibition and its potential therapeutic applications.

Interactions with Other RNA Modifications and Regulatory Proteins

Research involving compound 7d has provided insights into its interaction with FTO and its effect on RNA modifications. A model of 7d binding at the active site of FTO suggests that its dihydroxyfuran moiety chelates the active site Fe2+, while its sulfonamide oxygens form hydrogen bonds with residues Arg322 and Arg96, and the furan (B31954) ring oxygen is proposed to hydrogen bond with Asn205. wikipedia.org This interaction mechanism highlights how small molecules can engage with the FTO active site to exert inhibitory effects.

Furthermore, treatment of HeLa cells with 25 μM of compound 7d resulted in a 9.3% increase in m6A levels in mRNA, an effect comparable to that observed with FTO siRNA. wikipedia.org This finding experimentally validates that compound 7d inhibits FTO's demethylase activity in a cellular context, leading to the expected accumulation of m6A on RNA. wikipedia.org

These findings on compound 7d's interaction with FTO and its impact on global m6A levels are crucial for understanding how specific inhibitors modulate the epitranscriptome. FTO's activity is intricately linked with other RNA modifications and is regulated by and interacts with various proteins, including m6A "writers" (methyltransferases like METTL3), "readers" (m6A-binding proteins like YTHDF2), and other regulatory proteins such as ZBTB48. biorxiv.orgwikipedia.orgwikidata.orgwikipedia.orgnih.govnih.gov Emerging research avenues explore how FTO inhibitors, including compounds like 7d, influence the dynamic interplay between FTO and these other components of the m6A machinery and other RNA modification pathways. Understanding these complex interactions is vital for predicting the full scope of an inhibitor's biological effects and identifying potential synergistic or antagonistic interactions.

Integration into Combination Therapies in Preclinical Settings (e.g., with Wnt inhibitors, Sorafenib (B1663141), anti-PD-1 blockade)

Preclinical studies are exploring the potential of combining FTO inhibitors with other therapeutic agents to enhance treatment efficacy and overcome resistance mechanisms. While specific data on this compound (compound 7d) in combination therapies were not prominently featured in the search results, the broader research on FTO inhibitors provides valuable insights into this emerging avenue.

FTO inhibition has shown promise in combination with immunotherapy, particularly with anti-PD-1 blockade. Studies have demonstrated that FTO inhibition can sensitize cancer cells to T cell cytotoxicity and enhance the effectiveness of anti-PD-1 treatment in models of melanoma and hepatocellular carcinoma. wikipedia.orgnih.govsynhet.com For instance, the FTO inhibitor CS2 was found to enhance the sensitivity of anti-PD-1 treatment in HCC. wikipedia.orgnih.gov

Combination with targeted therapies is also being investigated. In hepatocellular carcinoma, the FTO inhibitor CS2 enhanced the sensitivity of cells to sorafenib treatment. wikipedia.orgnih.gov Furthermore, FTO inhibition has been shown to enhance the efficacy of radiotherapy in preclinical models of NSCLC and head and neck cancer, suggesting its potential as a radiosensitizer. wikipedia.orgfishersci.se FTO inhibitors have also been explored in combination with hypomethylating agents in leukemia, demonstrating the potential to overcome treatment resistance. wikipedia.orgwikidata.org

These findings highlight the potential for FTO inhibitors to be integrated into multi-modal therapeutic strategies. Future research with compounds like this compound will likely explore their efficacy in similar combination settings, investigating potential synergistic effects with existing or novel therapies, including those targeting pathways such as Wnt signaling, where FTO has been shown to play a role in some cancers. synhet.com

Exploration of Novel Disease Indications and Biological Contexts

The expanding understanding of FTO's diverse biological functions continues to reveal novel disease indications and biological contexts where FTO inhibitors could have therapeutic utility. Beyond the well-established roles in obesity, diabetes, cardiovascular diseases, and cancer, emerging research is uncovering additional areas.

FTO's involvement in regulating adipogenesis and thermogenesis suggests potential applications in metabolic health beyond weight management. wikipedia.orgwikipedia.org Its influence on insulin secretion and sensitivity points towards therapeutic strategies for diabetes management. wikipedia.orgwikipedia.org In cardiovascular diseases, FTO's impact on cardiomyocyte function and its cardioprotective effects against certain drug toxicities open avenues for novel cardiac therapies. wikipedia.orgwikipedia.orgfishersci.dk

In the context of cancer, the exploration of FTO's role in cancer stem cell maintenance, immune evasion, and metabolic reprogramming (such as cysteine metabolism in NSCLC) reveals new targets and strategies for intervention. wikipedia.orgwikidata.orgwikipedia.orgnih.govfishersci.se FTO's involvement in regulating immune responses, as seen in Staphylococcus aureus infection-related osteomyelitis, suggests potential roles in infectious and inflammatory diseases. nih.gov

The study identifying compound 7d as an FTO inhibitor with anticonvulsant activity points towards a potential role for FTO modulation in neurological conditions characterized by seizures. wikipedia.org This highlights the importance of exploring seemingly unrelated biological contexts, as FTO's influence on RNA modifications can have far-reaching effects on gene expression and cellular function across different organ systems. Future research with this compound and other inhibitors will continue to explore these novel indications and biological contexts, expanding the potential therapeutic landscape for FTO-targeted therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FTO-IN-7d
Reactant of Route 2
FTO-IN-7d

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.